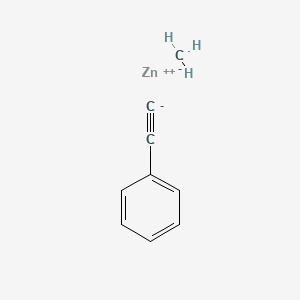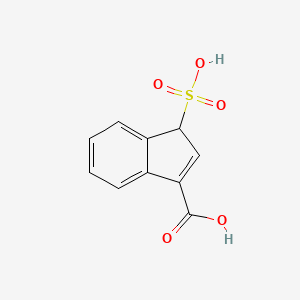![molecular formula C11H17B B14279012 9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)- CAS No. 146432-19-1](/img/structure/B14279012.png)
9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-: is an organoborane compound widely used in organic chemistry. This compound is known for its high regioselectivity and stereoselectivity in various chemical reactions. It is a colorless solid that exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .
準備方法
Synthetic Routes and Reaction Conditions:
Hydroboration of 1,5-cyclooctadiene: The most common method for preparing 9-Borabicyclo[3.3.1]nonane involves the hydroboration of 1,5-cyclooctadiene with borane-tetrahydrofuran complex, followed by thermal isomerization of the mixture of dialkylboranes at 65°C.
Borane-Methyl Sulfide Complex: Another method involves the hydroboration of 1,5-cyclooctadiene with borane-methyl sulfide in solvents other than tetrahydrofuran.
Industrial Production Methods: The compound is commercially available as a solution in tetrahydrofuran and as a solid. Industrial production typically follows the synthetic routes mentioned above, ensuring high purity and yield .
化学反応の分析
Types of Reactions:
Hydroboration: It is widely used in hydroboration reactions due to its high regioselectivity and stereoselectivity.
Common Reagents and Conditions:
Hydroboration: Often performed in ethereal solvents like tetrahydrofuran.
Oxidation: Uses hydrogen peroxide and aqueous potassium hydroxide.
Major Products:
Reduction: Amides to amines.
Hydroboration: Terminal alcohols.
Oxidation: Terminal alcohols.
科学的研究の応用
Chemistry:
Hydroboration Reagent: Used extensively in hydroboration-oxidation reactions to achieve high regioselectivity.
Suzuki Reactions: Useful in Suzuki coupling reactions due to its ability to form stable organoborane intermediates.
Biology and Medicine:
Reduction of Peroxo Esters: Employed to reduce peroxo esters to alcohols without reducing the peroxo linkage.
Industry:
Synthesis of Organic Compounds: Used in the synthesis of various organic compounds, including dienes, enynes, and allenes.
作用機序
The compound exerts its effects primarily through hydroboration reactions. The reaction proceeds via a 1,4-hydroboration of the enone and B-O/B-H transborylation with HBpin, enabling catalyst turnover . This mechanism allows for high regioselectivity and stereoselectivity in the formation of organoborane intermediates.
類似化合物との比較
Borane-Tetrahydrofuran Complex: Another hydroboration reagent but less regioselective compared to 9-Borabicyclo[3.3.1]nonane.
Borane-Methyl Sulfide Complex: Similar in function but differs in the solvent system used for hydroboration.
Uniqueness:
特性
CAS番号 |
146432-19-1 |
|---|---|
分子式 |
C11H17B |
分子量 |
160.07 g/mol |
InChI |
InChI=1S/C11H17B/c1-2-9-12-10-5-3-6-11(12)8-4-7-10/h9-11H,1,3-8H2 |
InChIキー |
KBYFVQXAGDAVBJ-UHFFFAOYSA-N |
正規SMILES |
B1(C2CCCC1CCC2)C=C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)
![[1,1'-Biphenyl]diol, 4-chloro-](/img/structure/B14278942.png)
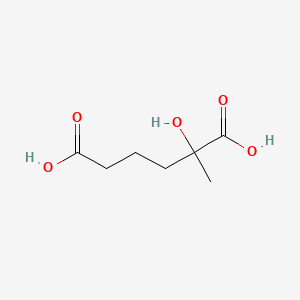

![2,2'-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14278981.png)
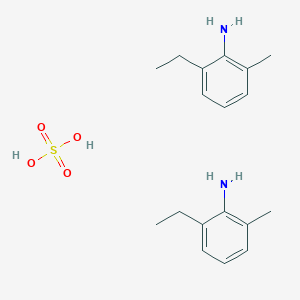
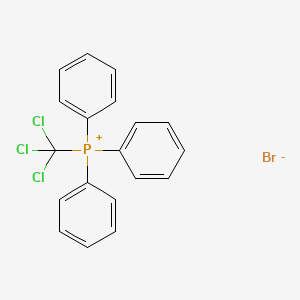
![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)
